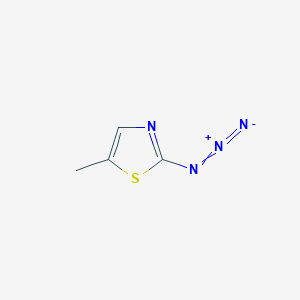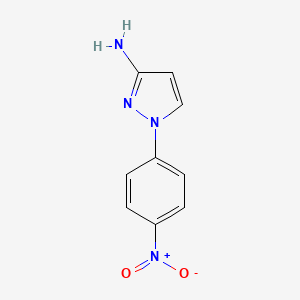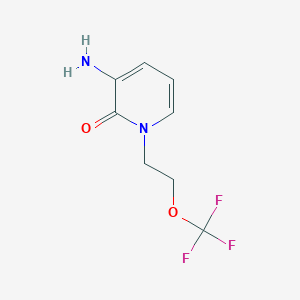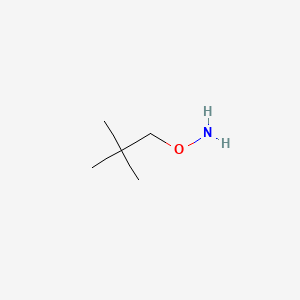
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H3BrF3N It is characterized by the presence of a bromine atom, an isocyano group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-isocyano-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-isocyano-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods may involve more efficient catalytic processes to increase yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions.
Analyse Chemischer Reaktionen
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The isocyano group can be oxidized to form isocyanates or reduced to form amines.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-isocyano-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-isocyano-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Lacks the isocyano group, making it less reactive in certain chemical reactions.
2-Bromo-4-(trifluoromethyl)aniline: Contains an amino group instead of an isocyano group, leading to different reactivity and applications.
1-Bromo-2-isocyano-4-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of a trifluoromethyl group can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C8H3BrF3N |
|---|---|
Molekulargewicht |
250.01 g/mol |
IUPAC-Name |
1-bromo-2-isocyano-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3BrF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H |
InChI-Schlüssel |
FHURSOGBKKZHHX-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C1=C(C=CC(=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)

![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)




![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13537491.png)



